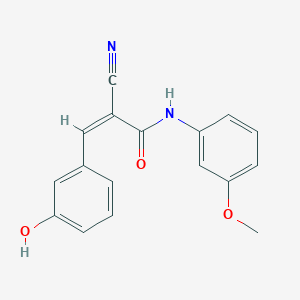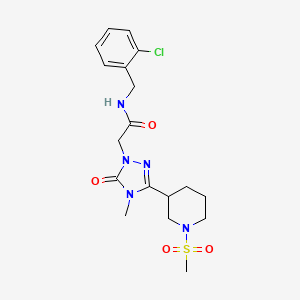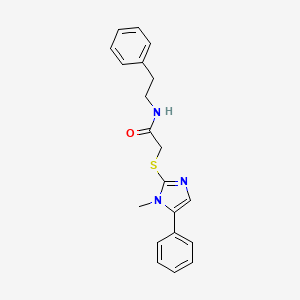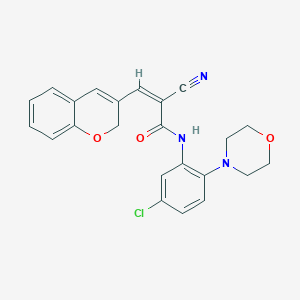![molecular formula C24H18N4O2 B2484446 1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900267-15-4](/img/structure/B2484446.png)
1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidine derivatives involves various strategies, including the reaction of benzylamines with specific carboxylates. For instance, Ukrainets et al. (2015) explored the methylation of the pyridine moiety to enhance analgesic properties, indicating a complex synthetic pathway that involves condensation reactions and modifications to optimize biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives often features a significant degree of conformational diversity, which influences their physical and chemical properties. Jotani, Baldaniya, & Jasinski (2010) discussed the puckered conformation of a related thiazolo[3,2-a]pyrimidine derivative, highlighting the importance of structural analysis in understanding these compounds' behavior and interaction mechanisms (Jotani, Baldaniya, & Jasinski, 2010).
Chemical Reactions and Properties
Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including acylation and cyclization, which are crucial for diversifying their structural framework and enhancing their biological efficacy. Gavrilov, Kon’shin, & Zakharov (2000) described acylation and Claisen reactions leading to different tautomeric forms, illustrating the compounds' reactive versatility (Gavrilov, Kon’shin, & Zakharov, 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for determining the practical applications of these compounds. While specific data on "1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" are not directly available, related studies on polyimides containing pyrimidine moieties by Wang et al. (2015) provide insights into solubility and thermal stability, which are critical for material science applications (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with different reagents, are pivotal for synthesizing and applying these compounds. The work by Shaabani et al. (2009) on the synthesis of pyrido[2,3-d]pyrimidine-6-carboxamide derivatives through a four-component reaction showcases the chemical versatility and potential for creating diverse derivatives with varied properties (Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity Research has demonstrated the potential antihypertensive properties of dihydropyrimidines, closely related to the compound . For example, certain 1,4-dihydropyrimidine derivatives have shown significant activity in lowering blood pressure, hinting at a promising avenue for antihypertensive drug development (Rana, Kaur, Kumar, 2004); (Alam et al., 2010).
Antimicrobial Activity Dihydropyrimidine compounds have shown significant antimicrobial effects. For example, certain derivatives demonstrated higher activity than reference drugs like streptomycin and metronidazole against strains like Bacillus subtilis and Candida albicans (Kolisnyk et al., 2015); (Devarasetty et al., 2019).
Anti-inflammatory Activities Some thiazolo[3,2-a]pyrimidine derivatives, which share a structural similarity with the compound of interest, have been studied for their anti-inflammatory properties. Certain compounds in this category have exhibited moderate anti-inflammatory activity at specific dosages (Tozkoparan et al., 1999); (Abu‐Hashem et al., 2020).
Analgesic Properties The modification of pyridine moieties in compounds like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been investigated for enhancing analgesic properties. Certain derivatives have shown increased biological activity, indicating potential as new analgesics (Ukrainets et al., 2015).
Anti-ulcer Activity Research into the anti-ulcer properties of dihydropyrimidines has shown that certain compounds within this class can exhibit significant activity in this regard, suggesting potential therapeutic applications for gastric ulcers (Rana, Kaur, Chaudhary, Kumar, Goyal, 2011).
Other Research Applications Further studies have investigated various structural modifications and synthetic routes related to pyrido[1,2-a]pyrimidines, exploring their diverse potential in pharmaceutical research and development (Marcotte, Rombouts, Lubell, 2003); (Gangjee et al., 1996).
Eigenschaften
IUPAC Name |
6-benzyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c29-23(25-18-11-5-2-6-12-18)20-15-19-22(28(20)16-17-9-3-1-4-10-17)26-21-13-7-8-14-27(21)24(19)30/h1-15H,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPUEVVQUEBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)




![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)
![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)




![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)
